molecular formula C17H18N2OS B2933015 N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide CAS No. 1293157-93-3

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide

Cat. No.: B2933015
CAS No.: 1293157-93-3
M. Wt: 298.4
InChI Key: FQDSQBINWXMFOK-UHFFFAOYSA-N
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Description

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide (CAS 1293157-93-3) is a small molecule research chemical with a molecular formula of C17H18N2OS and a molecular weight of 298.40 g/mol . This compound is a derivative of benzo[b]thiophene-3-carboxamide, a scaffold recognized in chemical biology for its relevance in studying intracellular signaling pathways . The molecule features a carboxamide linkage connecting a 1-benzothiophene core to a cyano-substituted cyclohexylmethyl group, contributing to its specific three-dimensional structure and potential for target binding . Researchers utilize this compound and its structural analogs primarily in the field of oncology and cell signaling, particularly in studying the Rho family GTPase pathway . Rho GTPases, such as RhoA, are crucial regulators of tumor growth and metastasis, and inhibitors targeting this pathway are valuable tools for investigating cancer cell behaviors, including anti-proliferative activity, and the inhibition of cell migration and invasion . The benzo[b]thiophene carboxamide moiety is a key pharmacophore in this context, with structure-activity relationship (SAR) studies indicating that the carboxamide substituent is critical for enhancing biological activity . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for scientific reference only.

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c18-10-15(12-6-2-1-3-7-12)19-17(20)14-11-21-16-9-5-4-8-13(14)16/h4-5,8-9,11-12,15H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSQBINWXMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride in a polar aprotic solvent like dimethylformamide.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene core with an appropriate amine, such as cyclohexylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as cyanogen bromide, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: It is employed in biological assays to study its effects on cellular processes and molecular targets.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

    Chemical Biology: It is used as a probe to investigate biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyano group and carboxamide moiety play crucial roles in binding to the target sites, while the benzothiophene core provides structural stability and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: The benzothiophene-carboxamide scaffold is under-explored but may mimic kinase inhibitors or protease modulators due to its planar aromatic system and hydrogen-bonding capacity.
  • Agrochemical Relevance: Cyano groups in tau-fluvalinate and cyfluthrin () are critical for insecticidal activity, suggesting the target compound could be optimized for pest control .
  • Synthetic Challenges : The steric bulk of the cyclohexyl group may complicate reactions, as seen in ’s use of NaH for deprotonation .

Biological Activity

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that includes:

  • Formation of the Benzothiophene Core : This is achieved through cyclization reactions using precursors like 2-bromo-1-(methylthio)benzene in the presence of bases such as sodium hydride.
  • Introduction of Functional Groups : The carboxamide group is introduced by reacting the benzothiophene core with cyclohexylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group and carboxamide moiety enhance binding affinity, while the benzothiophene core contributes to structural stability. The compound may modulate cellular processes through pathways involving signal transduction, gene expression, or metabolic regulation .

Anticancer Properties

Research indicates that compounds with similar structures exhibit potent anticancer activity. For instance, a related compound demonstrated submicromolar growth inhibition across various cancer cell lines, indicating a strong potential for this compound as an anticancer agent .

Table 1: Anticancer Activity Comparison

CompoundGI50 (μM)Cell Line Tested
This compoundTBDTBD
Cyclohepta[b]thiophene Analog0.22–0.88Various Cancer Cell Lines
Nocodazole22.28OVACAR-4

Case Studies and Research Findings

  • Cell Proliferation Assays : In studies assessing the antiproliferative effects of thiophene derivatives, compounds similar to this compound showed significant inhibition of cell growth in various cancer types, including lung and breast cancer .
  • Mechanistic Insights : Further investigations revealed that certain thiophene compounds induce cell cycle arrest and apoptosis in cancer cells. For example, the induction of early apoptosis was confirmed through caspase activation assays .
  • In Vivo Studies : Animal models have demonstrated the efficacy of related benzothiophene derivatives in reducing tumor growth compared to untreated controls, highlighting their potential for clinical application .

Q & A

Q. What are the established synthetic routes for N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For analogous compounds, a common approach includes:
  • Step 1 : Condensation of cyclohexylamine with cyanoacetate derivatives to form intermediates like N-cyclohexyl cyano acetamide (e.g., via reflux with ethyl cyano acetate) .
  • Step 2 : Reaction of the intermediate with methylenic ketones or benzothiophene derivatives under acidic catalysis (e.g., ammonium acetate and glacial acetic acid) in refluxing solvents like benzene .
  • Key Tools : Elemental analysis and spectral techniques (FT-IR, NMR) are critical for structural validation at each step .

Table 1 : Example Synthesis Protocol for Analogous Compounds

StepReagents/ConditionsPurpose
1Cyclohexylamine + ethyl cyano acetate, refluxIntermediate formation
2Intermediate + benzothiophene derivative, NH₄OAc/glacial acetic acid, benzeneCyclization/functionalization

Q. How is this compound characterized in academic research?

  • Methodological Answer : Post-synthesis characterization relies on:
  • Elemental Analysis : Confirms empirical formula .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzothiophene vs. cyclohexyl signals) .
  • UV-Vis : Identifies conjugated systems in the benzothiophene core .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While toxicological data may be limited for this specific compound, general precautions include:
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield or selectivity?

  • Methodological Answer : Modern techniques include:
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclohexanone and sulfur under microwave irradiation with Al₂O₃ as a catalyst support) .
  • Solvent-Free Methods : Minimizes side reactions (e.g., fusion at elevated temperatures) .
  • Catalyst Screening : Test acidic (e.g., p-toluenesulfonic acid) vs. basic catalysts for regioselectivity .

Q. How do researchers resolve contradictions between spectral and crystallographic data?

  • Methodological Answer : Discrepancies arise from dynamic vs. static structural features. Strategies include:
  • X-ray Crystallography : Provides definitive bond lengths/angles (e.g., cyclohexanecarboxamide derivatives in ) .
  • DFT Calculations : Compare computed vs. experimental NMR/IR spectra to identify conformational flexibility .
  • Variable-Temperature NMR : Detects dynamic processes (e.g., cyclohexyl ring puckering) .

Q. What methodologies address inconsistencies in reported biological activity data?

  • Methodological Answer : For compounds with structural similarities (e.g., Hedgehog pathway agonists like SAG in ):
  • Dose-Response Curves : Validate activity across multiple assays (e.g., luciferase reporter vs. RT-PCR) .
  • Off-Target Screening : Use kinase profiling panels to rule out non-specific effects .
  • Meta-Analysis : Cross-reference PubChem/CHEMBL data to identify outliers in IC₅₀ values .

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